5-(4-Fluorophenyl)-6-(2-morpholinoethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile
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Overview
Description
5-(4-Fluorophenyl)-6-(2-morpholinoethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile is a complex organic compound belonging to the pyrazolo[1,5-a]pyrimidine family This class of compounds is known for its diverse biological activities and applications in medicinal chemistry
Mechanism of Action
Mode of Action
It is known that the compound belongs to the family of pyrazolo[1,5-a]pyrimidines . These compounds have been identified as strategic compounds for optical applications due to their tunable photophysical properties . The interaction of the compound with its targets and the resulting changes are subject to further investigation.
Biochemical Pathways
Pyrazolo[1,5-a]pyrimidines have been used in various applications, ranging from ionic or molecular sensing to bioimaging applications
Result of Action
It has been mentioned that the compound possesses distinct effective inhibition on the proliferation of some cancer cell lines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Fluorophenyl)-6-(2-morpholinoethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile typically involves the cyclization of appropriate precursors. One common method includes the condensation of 5-amino-1H-pyrazole-4-carbonitrile with 4-fluorobenzaldehyde, followed by the addition of 2-chloroethylmorpholine under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, with a base like potassium carbonate to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-(4-Fluorophenyl)-6-(2-morpholinoethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride to modify the nitrile group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophilic reagents like bromine or chlorinating agents in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce amines or aldehydes.
Scientific Research Applications
5-(4-Fluorophenyl)-6-(2-morpholinoethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Industry: Utilized in the development of new materials with specific optical properties.
Comparison with Similar Compounds
Similar Compounds
Zaleplon: A sedative agent with a pyrazolo[1,5-a]pyrimidine core.
Indiplon: Another sedative with a similar structure.
Ocinaplon: An anxiolytic agent belonging to the same class.
Uniqueness
5-(4-Fluorophenyl)-6-(2-morpholinoethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile stands out due to its unique combination of a fluorophenyl group and a morpholinoethyl side chain.
Properties
IUPAC Name |
5-(4-fluorophenyl)-6-(2-morpholin-4-ylethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN5O/c20-17-3-1-14(2-4-17)18-15(5-6-24-7-9-26-10-8-24)13-25-19(23-18)16(11-21)12-22-25/h1-4,12-13H,5-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRMARSGHUWGXFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCC2=CN3C(=C(C=N3)C#N)N=C2C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>52.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24817801 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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